molecular formula C12H12N2OS B8758528 N-benzyl-4-methylthiazole-5-carboxamide

N-benzyl-4-methylthiazole-5-carboxamide

Cat. No.: B8758528
M. Wt: 232.30 g/mol
InChI Key: XCXHIUYAHOCFGP-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole (B1198619) Carboxamide Scaffolds in Chemical Biology and Medicinal Chemistry Research

The thiazole carboxamide scaffold is a privileged structure in the fields of chemical biology and medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govmdpi.com Thiazole rings are five-membered heterocyclic systems containing both sulfur and nitrogen, which impart unique electronic properties and the ability to participate in various molecular interactions. nih.gov The carboxamide group, attached to the thiazole ring, provides a key hydrogen bonding motif, further enhancing the potential for interaction with biological targets. nih.gov

This combination of a thiazole ring and a carboxamide group has led to the development of a wide array of derivatives with diverse pharmacological activities. Researchers have extensively investigated thiazole carboxamides for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net The versatility of the thiazole carboxamide scaffold allows for systematic structural modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. This adaptability has made it a cornerstone in the design and discovery of novel therapeutic agents. nih.gov

Historical Trajectory and Initial Academic Interest in the N-Benzyl-4-methylthiazole-5-carboxamide Scaffold

The initial significant academic and industrial interest in the this compound scaffold can be traced back to the mid-1960s. A key historical document in this context is a United States patent filed on December 7, 1966, by Uniroyal, Inc. google.com This patent discloses a series of 2-amino-4-methylthiazole-5-carboxamides, including N-benzyl derivatives, and outlines their synthesis and potential applications. google.com

The primary utility described for these compounds was as fungicides and plant growth regulants, indicating that early research into this scaffold was driven by agricultural applications rather than human medicinal chemistry. google.com The patent details a general method for the preparation of these compounds through the reaction of alpha-halo ketones with thioureas. google.com Specifically, the synthesis of an N-benzyl derivative is exemplified, showcasing the early exploration of this particular structural motif. google.com

This early work by Uniroyal, Inc. laid the foundation for the understanding of the synthesis and potential utility of N-benzyl-4-methylthiazole-5-carboxamides. While much of the subsequent research in the broader field of thiazole carboxamides has shifted towards medicinal applications, this initial focus on agricultural science represents a crucial point in the historical trajectory of this specific chemical scaffold.

Structural Features and Core Heterocyclic Framework of this compound

The chemical structure of this compound is defined by a central 4-methylthiazole (B1212942) ring, which is a five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This core framework is substituted at three key positions:

C2 Position: Typically, the synthesis originates from a 2-amino-4-methylthiazole-5-carboxylate precursor, which can be further modified.

C4 Position: A methyl group is attached to the fourth carbon of the thiazole ring.

C5 Position: A carboxamide group is linked to the fifth carbon. The nitrogen of this carboxamide is substituted with a benzyl (B1604629) group.

The presence of the thiazole ring provides a rigid, planar scaffold with specific electronic properties due to the heteroatoms. The methyl group at the C4 position can influence the steric and electronic environment of the molecule. The N-benzyl carboxamide at the C5 position introduces a flexible lipophilic benzyl group and a hydrogen-bond-donating N-H group, which are critical for potential molecular interactions.

Interactive Data Table: Key Structural and Chemical Properties

PropertyValue
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Core HeterocycleThiazole
Key Functional GroupsCarboxamide, Benzyl group, Methyl group
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Note: The data in this table is calculated based on the chemical structure of this compound.

Research Findings from Historical Literature

The primary historical research finding for a closely related analogue, 2-amino-N-benzyl-4-methylthiazole-5-carboxamide, comes from the 1966 Uniroyal patent. The synthesis involved the reaction of alpha-chloro-N-benzylacetoacetamide with thiourea. google.com

Synthesis of 2-amino-N-benzyl-4-methylthiazole-5-carboxamide (as described in US Patent 3,547,917): google.com

Preparation of alpha-chloro-N-benzylacetoacetamide: N-benzylacetoacetamide is chlorinated, typically using sulfuryl chloride.

Reaction with Thiourea: The resulting crude alpha-chloro-N-benzylacetoacetamide is reacted with an aqueous and ethanolic solution of thiourea.

Cyclization and Workup: The reaction mixture is heated under reflux, followed by removal of ethanol (B145695) and basification with sodium hydroxide (B78521) to precipitate the product.

Purification: The crude product is purified by crystallization from isopropanol.

This historical synthesis yielded a white solid with a melting point of 143-145 °C. google.com The patent also reported the utility of this class of compounds as fungicides and plant growth regulants. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-benzyl-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12N2OS/c1-9-11(16-8-14-9)12(15)13-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15)

InChI Key

XCXHIUYAHOCFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzyl 4 Methylthiazole 5 Carboxamide and Its Structural Analogs

Classical Multi-Step Synthesis Protocols for the Thiazole (B1198619) Carboxamide Core

The traditional synthesis of the N-benzyl-4-methylthiazole-5-carboxamide core is a multi-step process that hinges on two key transformations: the formation of the 4-methylthiazole-5-carboxylate backbone and the subsequent installation of the N-benzylamide functionality.

Cyclocondensation and Thiazole Ring Formation Methodologies

The construction of the 4-methylthiazole-5-carboxylate core predominantly relies on the Hantzsch thiazole synthesis. This classical method involves the cyclocondensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.

A common route to ethyl 4-methylthiazole-5-carboxylate, a key precursor, involves the reaction of ethyl 2-chloroacetoacetate with thioformamide (B92385) or a precursor that generates it in situ. For instance, a one-pot procedure can be employed where formamide (B127407) is reacted with phosphorus pentasulfide to generate thioformamide, which then undergoes cyclization with ethyl 2-chloroacetoacetate to yield the desired thiazole ester. chemicalbook.com The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

Reactant 1Reactant 2ReagentsSolventConditionsProductYield (%)
FormamideEthyl 2-chloroacetoacetatePhosphorus pentasulfideEthylene glycol dimethyl etherRoom temperature, 8-10 hEthyl 4-methylthiazole-5-carboxylate~96
ThioformamideEthyl bromopyruvate-EtherNot specifiedEthyl thiazole-4-carboxylateNot specified

This table is generated based on typical reaction conditions described in the literature for the synthesis of similar thiazole esters.

Amide Bond Formation and N-Benzylation Approaches

Once the 4-methylthiazole-5-carboxylic acid or its ester is obtained, the subsequent step involves the formation of the amide bond with benzylamine (B48309). This transformation can be achieved through several established methods.

One direct approach is the condensation of 4-methylthiazole-5-carboxylic acid with benzylamine. This reaction typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. koreascience.krresearchgate.net The reaction is usually performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). koreascience.kr

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting 4-methylthiazole-5-carbonyl chloride can then be reacted with benzylamine, often in the presence of a base such as triethylamine (B128534) or pyridine, to afford this compound. mdpi.com

Another strategy involves the aminolysis of the corresponding ester, ethyl 4-methylthiazole-5-carboxylate. However, direct refluxing of the ester with benzylamine in ethanol (B145695) has been reported to be unsuccessful or result in poor yields, necessitating the hydrolysis of the ester to the carboxylic acid first. koreascience.krresearchgate.net

Table 2: Common Amide Bond Formation Methods

Starting MaterialReagent(s)Coupling Agent/ActivatorBaseSolventProduct
4-Methylthiazole-5-carboxylic acidBenzylamineEDC/HOBt-DMFThis compound
4-Methylthiazole-5-carboxylic acidBenzylamineThionyl chloridePyridineDCMThis compound
4-Methylthiazole-5-carboxylic acidBenzylamineTiCl₄PyridinePyridineThis compound

This table presents a summary of common methods for amide bond formation applicable to the synthesis of the target compound.

Modern Synthetic Advancements for this compound Derivatization

To improve reaction efficiency, yields, and to facilitate the synthesis of diverse libraries of analogs, modern synthetic techniques have been applied to the synthesis and derivatization of thiazole carboxamides.

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thiazoles. The Hantzsch thiazole synthesis, for instance, can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes and leading to higher product yields. nih.gov

Similarly, the amide bond formation step can be enhanced using microwave heating. For the synthesis of various carboxamides, microwave irradiation has been shown to drive reactions to completion in shorter times compared to conventional heating methods. asianpubs.orgias.ac.in This is particularly advantageous for high-throughput synthesis of compound libraries for SAR studies.

Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

MethodReaction TimeYield (%)
Conventional Heating8 hoursLower
Microwave Irradiation30 minutes89-95

Data based on a comparative study of a Hantzsch reaction for a related thiazole system. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a versatile platform for the derivatization of the this compound scaffold, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. For the thiazole core, direct C-H arylation at the C5 position has been reported, providing a route to introduce aryl or heteroaryl groups. rsc.org While the C5 position in this compound is already substituted, derivatization at other positions of the thiazole ring or the benzyl (B1604629) group can be achieved through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, provided a suitable halide or triflate is present on the scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. This methodology can be employed to link the this compound core to other molecular fragments. For example, if either the benzyl group or a substituent on the thiazole ring is functionalized with an azide (B81097) or a terminal alkyne, it can be readily coupled with a complementary reaction partner to generate more complex molecules. This approach is particularly valuable for creating libraries of compounds for biological screening.

Exploration of Structure–Activity Relationship (SAR) Based on Synthetic Modifications

The synthetic methodologies described above enable systematic modifications of the this compound structure to explore its structure-activity relationship (SAR). Key areas for modification include the benzyl group, the methyl group at the 4-position of the thiazole ring, and the thiazole ring itself.

SAR studies on related thiazole-5-carboxamide (B1230067) derivatives have revealed important insights. For instance, in a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives evaluated for anticancer activity, substitutions on the phenyl ring at the 2-position and on the amide nitrogen were shown to significantly influence the biological activity. mdpi.com Specifically, the presence of a 4-chloro-2-methylphenyl group on the amide nitrogen led to the highest activity in one study. mdpi.com

In another study on thiazole carboxamide derivatives as COX inhibitors, the introduction of a methyl group at the 4-position of the thiazole ring was found to positively influence the compound's geometry and improve its inhibitory potency against both COX-1 and COX-2 enzymes. nih.govacs.org

Modifications of the benzyl group, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring, can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. The exploration of different aromatic and heterocyclic rings in place of the benzyl group can also lead to the discovery of compounds with improved activity and selectivity.

Table 4: General SAR Insights from Related Thiazole Carboxamides

Modified PositionStructural ChangePotential Impact on Activity
N-Amide SubstituentSubstituted phenyl ringsCan significantly influence potency and selectivity.
Thiazole C4-PositionIntroduction of a methyl groupMay improve binding geometry and inhibitory potency.
Benzyl GroupSubstitution on the phenyl ringModulates physicochemical properties and target interactions.

This table summarizes general trends observed in SAR studies of similar thiazole carboxamide scaffolds.

Starting Materials and Intermediate Chemistry for the this compound Scaffold

The synthesis of the this compound scaffold is contingent on the strategic construction of the core 4-methylthiazole-5-carboxamide structure. This process involves the formation of key intermediates, primarily the 4-methylthiazole-5-carboxylic acid ring system, which is subsequently activated and coupled with benzylamine. The selection of starting materials is crucial and various synthetic routes have been developed to access these essential precursors.

A fundamental intermediate in the synthesis of the target scaffold is 4-methylthiazole-5-carboxylic acid . Several methodologies exist for its preparation, each utilizing different starting materials. One common approach involves the cyclization of a thioamide with a chlorinated β-ketoester. For instance, the reaction can proceed via the chlorination of methyl acetoacetate (B1235776) followed by cyclization with thiocarbamide. google.com An alternative pathway employs the reaction of methanamide with phosphorus pentasulfide to generate a thioformamide intermediate, which then undergoes cyclization with chloroacetylacetic ether. google.com This latter method involves three key reaction stages: a sulfhydration reaction, a cyclization reaction, and a final hydrolysis step to yield the desired carboxylic acid. google.com

The key starting materials for different synthetic routes to the core intermediate, 4-methylthiazole-5-carboxylic acid, are summarized below.

RouteStarting Material 1Starting Material 2Key Reaction TypeReference
Method AMethyl AcetoacetateThiocarbamideHantzsch Thiazole Synthesis google.com
Method BMethanamidePhosphorus PentasulfideSulfhydration, Cyclization google.com
Method CPrussic AcidHydrogen SulfideThioformamide formation, Cyclization google.com

Once the 4-methylthiazole-5-carboxylic acid intermediate is obtained, the final step is the formation of the amide bond with benzylamine. Direct condensation is generally inefficient. Therefore, the carboxylic acid group must be activated to facilitate the reaction. A common strategy is the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride . This is typically achieved by treating the 4-methylthiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride. nih.gov

Alternatively, peptide coupling agents can be employed to mediate the amide bond formation directly. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) are effective for this transformation. koreascience.kr This method is widely used in the synthesis of various thiazole-5-carboxamide derivatives. koreascience.krresearchgate.net

The final stage of synthesis, the amidation, involves the following key components.

ComponentChemical Name/ClassRole in ReactionReference
Intermediate 4-Methylthiazole-5-carboxylic acidThiazole backbone and carboxyl source google.comnih.govkoreascience.kr
Intermediate 4-Methylthiazole-5-carboxylic acid chlorideActivated carboxylic acid derivative nih.gov
Reactant BenzylamineSource of the N-benzyl groupN/A
Reagent Thionyl ChlorideCarboxylic acid activator nih.gov
Reagents EDC / HOBtPeptide coupling agents koreascience.krresearchgate.net

For structural analogs, such as those substituted at the 2-position of the thiazole ring, the synthetic strategy is adapted accordingly. For example, the synthesis of 2-benzyl-4-methylthiazole-5-carboxylic acid starts with different materials. A general procedure involves refluxing a mixture of ethyl 2-chloro-3-oxobutanoate and a substituted benzyl thioamide. researchgate.net This reaction first yields an ester intermediate, ethyl 2-benzyl-4-methylthiazole-5-carboxylate . Subsequent hydrolysis of this ester with a base like sodium hydroxide (B78521), followed by acidification, provides the desired 2-substituted carboxylic acid intermediate. researchgate.net This intermediate can then be coupled with benzylamine using the activation methods described previously to form the corresponding N-benzyl-2-benzyl-4-methylthiazole-5-carboxamide.

The synthetic pathway for this key structural analog intermediate is outlined below.

StepStarting MaterialsIntermediate/ProductReference
1. Cyclization Ethyl 2-chloro-3-oxobutanoate + Benzyl thioamideEthyl 2-benzyl-4-methylthiazole-5-carboxylate researchgate.net
2. Hydrolysis Ethyl 2-benzyl-4-methylthiazole-5-carboxylate + NaOH2-Benzyl-4-methylthiazole-5-carboxylic acid researchgate.net

This highlights how the choice of initial starting materials directly influences the substitution pattern on the final this compound scaffold, allowing for the synthesis of a diverse range of structural analogs.

Spectroscopic Characterization and Structural Elucidation of N Benzyl 4 Methylthiazole 5 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Interpretation

The ¹H NMR spectrum of N-benzyl-4-methylthiazole-5-carboxamide provides key insights into the arrangement of protons within the molecule. In a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, the following characteristic signals were observed ambeed.com:

A singlet at 8.69 ppm is attributed to the proton at the 2-position of the thiazole (B1198619) ring.

A multiplet observed between 7.36 and 7.33 ppm corresponds to the five protons of the benzyl (B1604629) group's phenyl ring.

A broad singlet at 6.17 ppm is assigned to the amide (NH) proton.

A doublet at 4.61 ppm, with a coupling constant (J) of 6.0 Hz, represents the two protons of the benzylic methylene (B1212753) (-CH₂-) group, which is coupled to the adjacent amide proton.

A singlet at 2.72 ppm is assigned to the three protons of the methyl group at the 4-position of the thiazole ring. ambeed.com

The integration of these signals corresponds to the number of protons in each respective group, further confirming the proposed structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.69s1HThiazole-H2
7.36-7.33m5HPhenyl-H
6.17br s1HNH
4.61d (J = 6.0 Hz)2HCH₂
2.72s3HCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis and Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ES+) mass spectrometry was utilized. The analysis yielded a prominent signal at a mass-to-charge ratio (m/z) of 233.2, which corresponds to the protonated molecule ([M+H]⁺) ambeed.com. This finding is consistent with the calculated molecular weight of the compound (C₁₂H₁₂N₂OS), confirming its molecular formula.

Ionm/z
[M+H]⁺233.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific IR spectrum for this compound was not found in the reviewed sources, characteristic absorption bands can be anticipated based on its structure. Key expected vibrational frequencies include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C-H stretching: Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.

C=O stretching: A strong absorption band typically between 1630 and 1680 cm⁻¹ for the amide carbonyl group.

C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the thiazole and phenyl rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula. While specific experimental data for this compound was not available in the searched literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₂N₂OS:

Carbon (C): 62.04%

Hydrogen (H): 5.21%

Nitrogen (N): 12.06%

Oxygen (O): 6.89%

Sulfur (S): 13.80%

Experimental values that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of the synthesized compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For this compound, its synthesis has been reported to involve purification by column chromatography . This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, an organic solvent or a mixture of solvents, to separate the desired product from unreacted starting materials and byproducts based on differences in their polarity and affinity for the stationary phase. The use of column chromatography is a standard and effective method for obtaining highly pure samples of such compounds, which is a prerequisite for accurate spectroscopic analysis and further applications.

Computational and Theoretical Investigations on N Benzyl 4 Methylthiazole 5 Carboxamide and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations are crucial for predicting the binding affinity, typically expressed in terms of binding energy (kcal/mol), between a ligand and a target receptor. For analogs of N-benzyl-4-methylthiazole-5-carboxamide, these studies have been instrumental in identifying potential biological targets and optimizing ligand structures.

For instance, in a study involving febuxostat-based analogs, which share the thiazole (B1198619) carboxamide core, specific derivatives demonstrated strong binding energies against anaplastic lymphoma kinase (ALK) receptors. The methoxy-substituted compound 8g and another derivative, 8c, exhibited high binding energies of -7.94 kcal/mol and -7.91 kcal/mol, respectively. asianpubs.org Similarly, docking studies of other thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes have been performed. The binding free energy (ΔGbind) values, calculated using the Prime MM/GBSA method, for compounds 2a, 2b, and 2j with the COX-2 binding site were -58.07, -70.72, and -62.94 kcal/mol, respectively. nih.gov

These simulations also provide detailed interaction analyses. For example, studies on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors revealed docking energies ranging from -8.2964 to -6.4392 kcal/mol. nih.gov The most potent molecules were found to form critical hydrogen bond interactions with key amino acid residues like TRP178, ARG152, ARG292, ARG371, and TYR406, which are essential for catalytic inhibition. nih.gov The types of interactions identified often include conventional hydrogen bonds, van der Waals forces, and arene-cation interactions, all of which contribute to the stability of the ligand-receptor complex. samipubco.comsemanticscholar.org

Table 1: Predicted Binding Affinities of this compound Analogs

Compound/Analog Target Protein Predicted Binding Affinity (kcal/mol)
Febuxostat Analog 8g ALK Receptor -7.94
Febuxostat Analog 8c ALK Receptor -7.91
Thiazole Carboxamide 2a COX-2 -58.07 (ΔGbind)
Thiazole Carboxamide 2b COX-2 -70.72 (ΔGbind)
Thiazole Carboxamide 2j COX-2 -62.94 (ΔGbind)
5-benzyl-4-thiazolinone derivatives Neuraminidase -6.4392 to -8.2964

Beyond predicting binding energy, understanding the specific conformation or "pose" a ligand adopts within a protein's active site is critical. Conformational analysis reveals the three-dimensional arrangement of the ligand and how its functional groups are oriented to maximize favorable interactions.

For molecules containing a flexible benzyl (B1604629) group attached to a heterocyclic ring, such as this compound, several conformations are possible. Studies on analogous 5-benzylimidazolidin-4-one derivatives have identified distinct staggered and eclipsing conformations of the benzyl group relative to the heterocyclic ring. ethz.ch In some crystal structures, the phenyl ring of the benzyl group is positioned above the heterocycle (staggered conformation A), while in others, it lies above the iminium π-plane (staggered conformation B). ethz.ch A third, eclipsing conformation has also been observed, which may serve as an escape from unfavorable steric interactions present in the staggered forms. ethz.ch Quantum chemical calculations suggest that the energy differences between these conformations can be small ( < 2 kcal/mol), indicating that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch This rotational flexibility allows the ligand to adapt its shape to fit optimally within the binding pocket, a crucial factor for achieving high binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. These calculations help elucidate the relationship between a molecule's structure and its chemical reactivity and biological activity.

DFT methods are widely used to investigate the electronic characteristics of this compound and its analogs. Key properties calculated include Molecular Electrostatic Potentials (MEPs), which map charge distributions and predict sites for electrophilic and nucleophilic attack. nih.gov

A central aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as less energy is required to excite its electrons. nih.gov For example, in a study of febuxostat-based thiazole derivatives, theoretical investigations of MEPs, HOMO, LUMO, and the energy gap were calculated using the B3LYP/6-31G method to understand their electronic properties. asianpubs.org For a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be very low, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov

Table 2: Representative DFT-Calculated Parameters for Thiazole Analogs

Parameter Method Typical Findings Significance
HOMO Energy DFT (B3LYP) Varies by substitution Electron-donating ability
LUMO Energy DFT (B3LYP) Varies by substitution Electron-accepting ability
HOMO-LUMO Gap (ΔE) DFT (B3LYP) Small gap values High chemical reactivity, polarizability
Molecular Electrostatic Potential (MEP) DFT (B3LYP) Maps of positive/negative potential Identifies reactive sites

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of untested molecules.

2D-QSAR models are developed using molecular descriptors derived from the two-dimensional representation of a molecule. These descriptors quantify various physicochemical, electronic, and topological properties. For analogs of this compound, QSAR studies have been performed to build predictive models for their activity as inhibitors of targets like Vascular Endothelial Growth Factor (VEGF) receptors. nih.gov

The process typically involves generating a set of descriptors for a series of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to create a mathematical equation linking the descriptors to the activity. nih.gov A QSAR study on N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides demonstrated that topological descriptors play a significant role in the resulting models. nih.gov

In a 2D-QSAR study on 5-benzyl-4-thiazolinone derivatives, a model was built using genetic function approximation with multi-linear regression (GFA-MLR). nih.gov The most relevant descriptors identified for predicting inhibitory activity were MATS3i (Moran autocorrelation of lag 3 weighted by ionization potential), SpMax5_Bhe (Largest absolute eigenvalue of Burden modified matrix - n 5/weighted by relative Sanderson electronegativities), minsOH (Minimum atom-type E-State: –OH), and VE3_D (Logarithmic coefficient sum of the last eigenvector from Barysz matrix/weighted by atomic number). nih.gov The resulting models showed good statistical validity, with a squared correlation coefficient for the training set (R²train) of 0.8414 and a cross-validated squared correlation coefficient (Q²) of 0.7680, indicating robust predictive ability. nih.govnih.gov

3D-QSAR Methodologies for Spatial Activity Mapping

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering insights into the relationship between the three-dimensional structure of a molecule and its biological activity. For this compound and its analogs, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create predictive models and guide the synthesis of more potent compounds. These models map the spatial regions around the aligned molecules where modifications are likely to influence activity.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. The resulting field values are then correlated with the biological activities of the compounds using partial least squares (PLS) analysis. This process generates contour maps that visualize regions where bulky groups (steric fields) or changes in charge distribution (electrostatic fields) would be favorable or unfavorable for activity. For a series of thiazolone derivatives, a CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.621 and a non-cross-validated correlation coefficient (r²) of 0.950, indicating a robust and predictive model. nih.gov The predictive power of this model was further confirmed with a test set of compounds, achieving a predictive r² (r²_pred) of 0.685. nih.gov

CoMSIA, an extension of CoMFA, evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method uses a Gaussian-type function, which provides a smoother and often more interpretable mapping of the fields. In a study on thiazolone derivatives, the CoMSIA model showed superior predictive ability with a q² of 0.685, an r² of 0.940, and a high predictive r² of 0.822 for the test set. nih.gov The contour maps generated from such CoMSIA models provide crucial information; for instance, they can indicate where hydrophobic substituents, hydrogen bond donors, or acceptors would enhance the biological activity. researchgate.net

The reliability of these 3D-QSAR models is paramount. Statistical validation, both internal (cross-validation) and external (using a test set), is performed to ensure the model's robustness and predictive capacity. The high correlation coefficients obtained in studies of analogous thiazole structures underscore the utility of these models in understanding their structure-activity relationships. nih.govnih.gov

Model Predictive r² (r²_pred) Compound Series
CoMFA0.6210.9500.685Thiazolone Derivatives nih.gov
CoMSIA0.6850.9400.822Thiazolone Derivatives nih.gov
CoMFA0.8180.917Not ReportedThieno-pyrimidine Analogs nih.gov
CoMSIA0.8010.897Not ReportedThieno-pyrimidine Analogs nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While 3D-QSAR models provide a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how a compound like this compound and its analogs behave within a biological target over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-receptor complexes.

These simulations are crucial for validating the binding modes predicted by molecular docking and for understanding the key interactions that stabilize the ligand in the active site of a protein. For instance, in studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of the ligand-protein complex by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD profile suggests that the ligand has found a stable binding pose. samipubco.com

MD simulations can elucidate the specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or pi-cation interactions with the ligand. nih.gov For example, a simulation might reveal that the carboxamide group of a thiazole derivative consistently forms hydrogen bonds with specific residues in a receptor's binding pocket, highlighting its importance for affinity. nih.gov Furthermore, these simulations can help explain the basis for selectivity, such as why a compound might bind more strongly to one enzyme subtype over another, by revealing subtle differences in the dynamic interactions within the respective active sites. nih.gov

The insights from MD simulations are also used in calculating binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more quantitative estimate of the binding affinity and help to decompose the binding energy into contributions from different types of interactions, such as van der Waals and electrostatic forces. samipubco.com In a study of a complex thiazolo-pyridine carboxamide, MM/GBSA analysis showed that van der Waals interactions were the primary drivers of its binding free energy. samipubco.com This detailed understanding of the dynamic and energetic aspects of ligand binding is invaluable for the rational design of new and improved analogs.

Molecular Interactions and Mechanistic Elucidation of N Benzyl 4 Methylthiazole 5 Carboxamide Analogs

Investigation of Specific Biological Macromolecule Targets

The biological effects of N-benzyl-4-methylthiazole-5-carboxamide analogs are rooted in their ability to interact with specific biological macromolecules, leading to the modulation of their functions. Extensive research has focused on identifying and characterizing these molecular targets, revealing a range of enzymes and proteins that are significantly affected by this class of compounds.

Enzymatic Inhibition Profiles (e.g., Xanthine (B1682287) Oxidase, Kinesin HSET, Cyclooxygenase (COX))

Derivatives of the this compound scaffold have demonstrated inhibitory activity against several key enzymes implicated in various physiological and pathological processes.

Xanthine Oxidase: A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism and linked to conditions like gout and hyperuricemia. nih.govresearchgate.net In vitro studies revealed that certain substitutions on the benzamido ring significantly enhance inhibitory potency. For instance, the presence of a fluoro group at the para position (compound 5b ) resulted in an IC50 value of 0.57 μM, while a chloro group at the same position (compound 5c ) yielded an IC50 of 0.91 μM, indicating excellent XO inhibitory activity. nih.govresearchgate.net Enzyme kinetics studies have shown that compound 5b acts as a mixed-type inhibitor. nih.govresearchgate.net

Kinesin HSET: The human kinesin HSET (also known as KIFC1) is a motor protein involved in the formation of the mitotic spindle, particularly in cancer cells with extra centrosomes. nih.govacs.orgnih.gov A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered through high-throughput screening to have micromolar in vitro inhibition of HSET. nih.govacs.orgnih.gov Further development led to ATP-competitive compounds with nanomolar biochemical potency and high selectivity against the opposing mitotic kinesin Eg5. nih.govacs.orgnih.gov

Cyclooxygenase (COX): Thiazole (B1198619) carboxamide derivatives have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govmetu.edu.tracs.org A study on new thiazole carboxamide derivatives demonstrated that compound 2b was the most effective against the COX-1 enzyme with an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 value of 0.191 μM. nih.gov Compound 2a exhibited the highest selectivity ratio for COX-2. nih.gov Another series of methoxyphenyl thiazole carboxamide derivatives showed that compound 2f was the most selective inhibitor of the COX-2 enzyme. metu.edu.tr

Enzymatic Inhibition of this compound Analogs

EnzymeCompoundSubstitutionIC50 (μM)Notes
Xanthine Oxidase5bp-fluoro0.57Mixed-type inhibitor. nih.govresearchgate.net
Xanthine Oxidase5cp-chloro0.91 nih.govresearchgate.net
Kinesin HSET2-(3-benzamidopropanamido)thiazole-5-carboxylate analogs showed nanomolar potency.ATP-competitive inhibitors. nih.govacs.orgnih.gov
COX-12bN-(4-(tert-Butyl)phenyl)-2-(3-methoxyphenyl)0.239 nih.gov
COX-22bN-(4-(tert-Butyl)phenyl)-2-(3-methoxyphenyl)0.191 nih.gov
COX-22a2-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)0.958High selectivity for COX-2. nih.gov

Binding Site Interactions (e.g., Tubulin Colchicine-Binding Site)

A significant area of investigation for this compound analogs has been their interaction with tubulin, a key component of the cytoskeleton. These compounds have been identified as tubulin polymerization inhibitors that interact with the colchicine-binding site. nih.govnih.govresearchgate.net The colchicine (B1669291) binding site is a critical pocket for tubulin polymerization destabilizers. nih.gov By binding to this site on β-tubulin at its interface with α-tubulin, these inhibitors prevent the assembly of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov Molecular docking studies have been employed to understand the binding modes of these analogs within the colchicine-binding site, revealing key hydrogen bond interactions with specific amino acid residues such as THR 179 and LYS 254. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Modulation

Impact of Substituent Variation on Molecular Recognition and Interaction Potency

The nature and position of substituents on the aromatic rings of the this compound scaffold play a critical role in determining the potency and selectivity of these compounds.

For xanthine oxidase inhibitors, the presence of electron-withdrawing groups at the para position of the 2-benzamido ring, such as fluorine and chlorine, was found to be crucial for high inhibitory activity. nih.govresearchgate.net

In the context of COX inhibition, bulky substituents on the phenyl ring of the carboxamide moiety, such as a trimethoxy group, can influence selectivity towards the COX-2 enzyme. metu.edu.tr

For tubulin inhibitors, modifications to the benzyl (B1604629) group and the carboxamide portion of the molecule have been shown to significantly affect their anti-proliferative activity. nih.gov SAR studies on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that trifluoromethyl groups on the aromatic rings are well-tolerated by the target enzymes. nih.gov

Impact of Substituent Variation on Biological Activity

TargetScaffoldFavorable SubstituentsEffect
Xanthine Oxidase2-benzamido-4-methylthiazole-5-carboxylic acidp-Fluoro, p-Chloro on benzamido ringIncreased inhibitory potency. nih.govresearchgate.net
COX-2Thiazole carboxamideBulky groups (e.g., trimethoxy) on phenyl ringIncreased selectivity. metu.edu.tr
TubulinPyrrole-based carboxamidesVariations on benzyl and carboxamide moietiesModulation of anti-proliferative activity. nih.gov
sEH/FAAHBenzothiazole-phenylTrifluoromethyl groups on aromatic ringsWell-tolerated by enzymes. nih.gov

Stereochemical Influence on Target Specificity and Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For molecules that bind to chiral targets like proteins, different stereoisomers can exhibit vastly different potencies and selectivities. In the context of tubulin inhibitors that bind to the colchicine site, the relative orientation of the different ring systems is crucial for optimal binding and inhibition of tubulin polymerization. nih.gov While specific studies on the stereochemistry of this compound itself are not detailed in the provided context, the general principles of stereochemical influence on target binding are well-established for similar classes of compounds. For instance, the cis configuration of the two rings in some two-ring colchicine analogs is of greater relative importance for binding to certain tubulin isotypes. frontiersin.org

Cellular Pathway Modulation Studies (Non-Clinical Contexts)

The molecular interactions of this compound analogs translate into the modulation of various cellular pathways. In non-clinical settings, these compounds have been shown to influence key cellular processes, primarily as a consequence of their enzymatic inhibition or disruption of protein function. For instance, the inhibition of HSET by specific thiazole derivatives leads to the formation of multipolar mitotic spindles in cancer cells with amplified centrosomes, ultimately resulting in cell death. nih.govnih.gov Similarly, tubulin polymerization inhibitors from this chemical class induce cell cycle arrest in the G2/M phase, which subsequently triggers apoptosis. nih.gov The inhibition of xanthine oxidase can lead to a reduction in uric acid levels, a key therapeutic strategy in hyperuricemia. researchgate.net These studies in cellular models provide a crucial link between the molecular-level interactions of these compounds and their potential therapeutic applications.

Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)

The molecular mechanisms of action for this compound and its analogs have been a subject of significant non-clinical research, primarily focusing on their role as inhibitors of cyclooxygenase (COX) enzymes. These studies, combining in vitro enzyme assays and in silico molecular docking, have provided valuable insights into the structure-activity relationships and the specific molecular interactions that govern the inhibitory activity of these compounds.

A key area of investigation has been the inhibition of COX-1 and COX-2, enzymes responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while the simultaneous inhibition of the constitutively expressed COX-1 isoform is often associated with undesirable side effects. nih.gov Consequently, the development of selective COX-2 inhibitors is a major focus in medicinal chemistry.

Research into a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives has demonstrated their potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.gov The in vitro evaluation of these compounds has provided specific half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the enzyme activity by 50%.

One of the most effective compounds identified in these studies was 2-(3-methoxyphenyl)-N-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxamide, which exhibited potent activity against both COX-1 and COX-2 with IC50 values of 0.239 µM and 0.191 µM, respectively. nih.gov The high potency of this analog is attributed to the presence of a large, lipophilic t-butyl group, which is believed to interact favorably with hydrophobic regions within the active site of the COX enzymes, leading to enhanced binding and inhibition. nih.gov

In contrast, another analog, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, demonstrated the highest selectivity for COX-2, with a selectivity ratio of 2.766. nih.gov This selectivity is thought to arise from the bulky trimethoxy group on the phenyl ring, which may not fit as effectively into the narrower active site of the COX-1 enzyme. nih.gov

The following interactive data table summarizes the in vitro COX inhibition data for a selection of this compound analogs.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide2.650.9582.766
2b 2-(3-methoxyphenyl)-N-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxamide0.2390.1911.251
2j N-(4-(trifluoromethyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide1.650.9571.724

Data sourced from Hawash, M., et al. (2023). nih.gov

To further elucidate the molecular interactions at the atomic level, molecular docking studies have been employed. These computational simulations predict the binding poses of the thiazole carboxamide derivatives within the active sites of COX-1 and COX-2. nih.gov These studies have suggested that the interaction behaviors of these compounds within the COX-2 isozyme are comparable to that of celecoxib (B62257), a well-known selective COX-2 inhibitor. nih.gov

The binding free energy values (ΔGbind), calculated using methods such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a theoretical estimation of the binding affinity of these compounds to the enzymes. For instance, celecoxib showed a ΔGbind of -73.89 Kcal/mol for COX-1 and -80.18 Kcal/mol for COX-2. nih.gov For the thiazole carboxamide analogs, the binding free energies also indicated favorable interactions with both isozymes. nih.gov

Molecular docking simulations of 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide revealed that its extended conformation and the bulky 3,4,5-trimethoxy substituents have a lower congruency with the dimensions of the COX-1 binding site. nih.gov This steric hindrance is believed to contribute to its lower potency against COX-1. nih.gov In contrast, the 4-methylphenyl group of celecoxib is thought to generate some steric clashes with the larger amino acid residue ILE-523 in COX-1, which is replaced by the smaller VAL-523 in COX-2, contributing to its COX-2 selectivity. nih.gov

The replacement of the 3,4,5-trimethoxy group with a trifluoromethyl (-CF3) group, as seen in N-(4-(trifluoromethyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide, was found to enhance the inhibitory potency against COX-1. nih.gov Docking studies suggest that the -CF3 group is more deeply involved in the COX-1 binding pocket with fewer steric and electronic clashes compared to the trimethoxy group. nih.gov

The following interactive data table presents the calculated binding free energies for selected compounds with COX-1 and COX-2.

CompoundΔGbind COX-1 (Kcal/mol)ΔGbind COX-2 (Kcal/mol)
Celecoxib -73.89-80.18
2a -50.75-58.07
2b -43.39-70.72
2j -58.33-62.94

Data sourced from Hawash, M., et al. (2023). nih.gov

While the primary mechanism of action explored for this compound analogs is the inhibition of COX enzymes, the broader class of thiazole derivatives has been investigated for a range of biological activities, suggesting that these compounds may have other molecular targets. However, detailed mechanistic studies for this compound and its close analogs remain centered on their anti-inflammatory potential through cyclooxygenase inhibition.

Emerging Research Avenues and Future Perspectives for N Benzyl 4 Methylthiazole 5 Carboxamide

Development of Novel Derivatization Strategies for Enhanced Molecular Recognition and Selectivity

The structural versatility of the N-benzyl-4-methylthiazole-5-carboxamide core allows for extensive derivatization to refine its biological activity and selectivity. Researchers are actively exploring modifications at several key positions to optimize interactions with specific biological targets.

Systematic modifications of the N-benzyl and the 2-position phenyl rings have been a primary focus. For instance, the introduction of various substituents on these aromatic rings can significantly influence the compound's electronic and steric properties, thereby modulating its binding affinity and selectivity for target proteins. Studies have shown that the nature and position of these substituents can lead to enhanced potency. For example, in a series of thiazole (B1198619) carboxamide derivatives, the introduction of a methyl group at the thiazole position was found to positively influence the geometrical conformation of the molecule, improving its fit within the active site of cyclooxygenase (COX) enzymes. nih.gov

Another derivatization strategy involves the exploration of a diverse range of amines in the formation of the carboxamide bond. This allows for the introduction of various functional groups that can engage in additional hydrogen bonding or other non-covalent interactions with the target, potentially leading to increased selectivity and efficacy.

The synthesis of novel analogs often involves multi-step reaction sequences, starting from commercially available precursors. A general synthetic approach is outlined below:

StepDescription
1 Synthesis of the 4-methylthiazole-5-carboxylic acid core.
2 Activation of the carboxylic acid, often using coupling agents like EDC-HOBt. researchgate.net
3 Amide bond formation by reacting the activated acid with a selected benzylamine (B48309) derivative.
4 Purification of the final this compound derivative, typically by column chromatography. nih.gov

Future derivatization strategies will likely focus on creating libraries of compounds with fine-tuned properties for specific therapeutic targets, leveraging combinatorial chemistry approaches to accelerate the discovery of lead candidates.

Advanced Computational Approaches in Scaffold Optimization and De Novo Design

Computational chemistry has become an indispensable tool in the rational design and optimization of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) are being employed to guide the synthesis of more potent and selective compounds. asianpubs.org

Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with their biological targets. For example, in the context of COX inhibition, docking studies have helped to identify key interactions within the active site, explaining the observed inhibitory activity and selectivity of certain derivatives. nih.govmetu.edu.tr These insights allow for the rational design of new analogs with improved binding affinities.

Table of Computationally Studied Thiazole Carboxamide Derivatives and Their Predicted Interactions:

Compound DerivativeTargetComputational MethodKey Predicted Interactions
2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamideCOX-1/COX-2Molecular Docking, DFTFavorable binding within the active site, influenced by the methyl group on the thiazole ring. nih.gov
N-Benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide seriesALK ReceptorsMolecular Docking, DFTHigh binding energy, with specific interactions from the substituted benzyl (B1604629) group. asianpubs.org

De novo design algorithms, coupled with scaffold hopping techniques, are also being explored to generate novel thiazole-based structures with desired pharmacological profiles. nih.gov These approaches can identify entirely new chemical entities that retain the key pharmacophoric features of the this compound scaffold but possess improved drug-like properties.

The integration of artificial intelligence and machine learning is expected to further accelerate the design and optimization process, enabling the prediction of biological activity and pharmacokinetic properties with greater accuracy.

Exploration of Undiscovered Molecular Targets and Interaction Modes within Biological Systems

While the this compound scaffold has been investigated for its effects on known targets like COX enzymes and various kinases, there is a vast potential for the discovery of novel molecular targets. nih.govnih.gov The diverse biological activities reported for this class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that they may interact with multiple cellular pathways. researchgate.netmdpi.com

Future research will likely involve target deconvolution studies to identify the specific proteins and signaling pathways modulated by these compounds. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

A deeper understanding of the interaction modes of these compounds is also crucial. While docking studies provide valuable insights, experimental techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural information on the compound-target complexes. This information is invaluable for structure-based drug design and the optimization of lead compounds.

The exploration of new therapeutic areas for this compound derivatives is a promising avenue of research. Their potential to modulate various biological processes makes them attractive candidates for the treatment of a wide range of diseases.

Application as Chemical Probes in Fundamental Biological Investigations

Well-characterized small molecules are essential tools for dissecting complex biological processes. nih.gov this compound derivatives with high potency and selectivity for a specific biological target have the potential to be developed into valuable chemical probes. nih.gov These probes can be used to investigate the physiological and pathological roles of their target proteins in cellular and in vivo models.

The development of a chemical probe requires a thorough understanding of its mechanism of action, selectivity profile, and cellular permeability. nih.gov Once validated, these probes can be used in a variety of applications, including:

Target validation: Confirming the role of a specific protein in a disease process.

Pathway analysis: Elucidating the signaling pathways in which the target protein is involved.

Phenotypic screening: Identifying novel cellular functions of the target protein.

The availability of potent and selective this compound derivatives could significantly contribute to our understanding of fundamental biology and disease mechanisms.

Integration with High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid screening of large compound libraries against specific biological targets. ewadirect.com The this compound scaffold is well-suited for the generation of diverse compound libraries for HTS campaigns.

The development of efficient and robust synthetic routes allows for the creation of large numbers of analogs with varying substituents. These libraries can then be screened in a variety of HTS formats, including biochemical assays, cell-based assays, and phenotypic screens.

Table of Representative Thiazole-5-Carboxamide (B1230067) Derivatives and Their Screened Biological Activities:

Compound SeriesBiological Activity ScreenedKey Findings
N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivativesAntimicrobial ActivityCertain derivatives showed activity against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesAnticancer ActivityModerate activity against A-549, Bel7402, and HCT-8 cell lines was observed. mdpi.comresearchgate.net
Thiazole/thiadiazole carboxamide derivativesc-Met Kinase InhibitionSeveral compounds exhibited potent inhibitory activity against c-Met kinase. nih.govtandfonline.com

The integration of HTS with the this compound scaffold provides a powerful platform for the discovery of novel bioactive compounds and the identification of new therapeutic targets. The hits generated from these screens can serve as starting points for lead optimization programs, ultimately leading to the development of new drugs.

Q & A

Q. What are the common synthetic routes for N-benzyl-4-methylthiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Core thiazole formation : Starting from nitriles or halogenated precursors, coupling reactions (e.g., with benzyl isocyanates) under basic conditions (e.g., NaH) to introduce the carboxamide group .
  • Functionalization : Sulfur-directed ortho-lithiation of thiazole intermediates followed by nucleophilic coupling with benzyl isocyanates to install the N-benzyl moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl at C4, benzyl at N) and carboxamide functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): For unambiguous determination of stereochemistry and crystal packing .

Q. What analytical techniques are essential for characterizing this compound?

Beyond NMR and MS:

  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches in the carboxamide group .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C, H, N, S percentages .
  • HPLC/UPLC : Assesses purity and detects trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological strategies include:

  • Reagent Optimization : Using coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Temperature Control : Lowering reaction temperatures during lithiation steps to minimize side reactions .
  • Protection/Deprotection : Temporarily protecting reactive groups (e.g., PMB protection of amines) to prevent undesired cross-reactivity .

Q. What strategies address contradictory biological activity data in different assay systems?

To resolve discrepancies:

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and replicate experiments with controlled conditions (pH, temperature) .
  • Orthogonal Assays : Combine in vitro enzymatic assays with cell-based viability tests (e.g., MTT assay) to cross-validate results .
  • Solubility Checks : Verify compound solubility in assay buffers using dynamic light scattering (DLS) to rule out false negatives .

Q. How can computational modeling assist in understanding the compound's reactivity or binding interactions?

Computational approaches include:

  • Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitution reactions (e.g., benzylation) .
  • Molecular Docking : Screens potential protein targets (e.g., kinases) by simulating ligand-receptor interactions using PubChem-derived SMILES data .
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Data Contradiction Analysis

  • Example : If biological assays show variable IC50_{50} values, perform dose-response curves across multiple replicates and validate using orthogonal techniques like SPR (surface plasmon resonance) to measure binding kinetics .

Methodological Tables

Technique Application Reference
Sulfur-directed lithiationIntroduces substituents at thiazole C5
HRMS (EI)Confirms molecular ion and fragments
HATU-mediated couplingEnhances amide bond formation efficiency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.